molecular formula C10H11NO3S B13989937 5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid CAS No. 59851-11-5

5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid

Cat. No.: B13989937
CAS No.: 59851-11-5
M. Wt: 225.27 g/mol
InChI Key: VEDIQIKJEHZIHE-UHFFFAOYSA-N
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Description

5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid: is a heterocyclic compound that contains a thienoazocine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid typically involves the construction of the thienoazocine ring system followed by functionalization to introduce the carboxylic acid group. One common synthetic route includes:

    Cyclization Reaction: Starting from a suitable precursor, such as a thienylamine, the cyclization reaction is carried out under acidic or basic conditions to form the thienoazocine ring.

    Oxidation: The resulting intermediate is then oxidized to introduce the oxo group at the 5-position.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heterocyclic ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial, antiviral, or anticancer properties.

Medicine: : The compound and its derivatives could be investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: : In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds: : Compounds with similar structures include other thienoazocine derivatives, such as:

  • 4,5,6,7,8,9-Hexahydrothieno(3,2-b)azocine
  • 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxamide
  • 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-methyl ester

Uniqueness: : The presence of the carboxylic acid group at the 3-position and the oxo group at the 5-position distinguishes 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid from its analogs. These functional groups can significantly influence the compound’s reactivity, solubility, and potential biological activity, making it unique among similar compounds.

Properties

CAS No.

59851-11-5

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-oxo-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-7-9(11-8)6(5-15-7)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14)

InChI Key

VEDIQIKJEHZIHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC2=C(C1)SC=C2C(=O)O

Origin of Product

United States

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